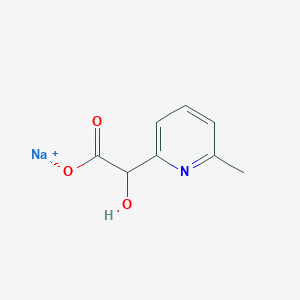

Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Description

Properties

IUPAC Name |

sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.Na/c1-5-3-2-4-6(9-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJCQRMPQGNMHL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413876-65-8 | |

| Record name | sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate typically involves the reaction of 6-methylpyridine-2-carboxylic acid with chloroacetic acid and sodium hydroxide. The reaction proceeds under controlled conditions, often involving heating and stirring to ensure complete reaction. The resulting product is then purified through crystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to handle large quantities of reactants and products. The compound is typically produced as a white crystalline powder, which is then packaged and distributed for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .

Scientific Research Applications

Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate has several scientific research applications, including:

Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving metal ion imbalances.

Mechanism of Action

The mechanism of action of Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can modulate the availability and reactivity of these ions in biological and chemical systems. This chelation process is crucial for its antioxidant and anti-inflammatory activities, as well as its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinyl Acetate Derivatives

Ethyl 2-(6-Methylpyridin-2-yl)acetate

- CAS : 5552-83-0

- Formula: C₁₀H₁₃NO₂

- Key Differences : Ethyl ester group instead of sodium hydroxyacetate. Reduced water solubility due to the hydrophobic ester.

- Applications : Intermediate in organic synthesis; lacks ionic character for direct biological use.

Methyl 2-(6-Methylpyridin-2-yl)acetate

- CAS : 58532-56-2

- Formula: C₉H₁₁NO₂

- Key Differences : Methyl ester substitution. Similar lipophilicity to ethyl analog but lower molecular weight.

- Synthesis : Prepared via alkylation with methyl iodide and sodium carbonate .

Sodium 2-(5-(Trifluoromethyl)pyridin-2-yl)acetate

Hydroxy-Substituted Analogs

Sodium 2-Hydroxy-2-(4-Hydroxyphenyl)acetate

- CAS : 69322-01-6

- Formula : C₈H₇NaO₄

- Key Differences: Replacement of 6-methylpyridinyl with 4-hydroxyphenyl.

Methyl 2-Hydroxy-2-(3-Hydroxyphenyl)acetate

Amino-Substituted Derivatives

Methyl 2-[(6-Methylpyridin-2-yl)amino]acetate

Solubility and Stability

*Estimated from structural analogs.

Biological Activity

Sodium;2-hydroxy-2-(6-methylpyridin-2-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and an acetate moiety attached to a pyridine ring. This unique structure allows for various interactions with biological molecules, which can modulate their activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with specific molecular targets such as enzymes and receptors. The hydroxyl and ester groups enhance its reactivity, potentially leading to various biological effects, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies have shown that it effectively reduces oxidative stress markers in various cell lines. For instance, it has been evaluated using assays such as DPPH radical scavenging and ABTS assays, showing promising results in neutralizing free radicals.

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies. One study reported that this compound significantly reduced the expression of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as a therapeutic agent for conditions like arthritis and other inflammatory disorders.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of this compound on human endothelial cells, researchers found that treatment with the compound led to a reduction in reactive oxygen species (ROS) levels by approximately 40% compared to untreated controls. This suggests a protective effect against oxidative damage.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with this compound showed significantly lower levels of inflammatory markers such as TNF-alpha and IL-6 compared to the control group. Histological analysis revealed reduced tissue damage and inflammation in treated animals.

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Unique structure enhances reactivity |

| Methyl 2-hydroxy-2-(pyridin-2-yl)acetate | Moderate | Low | Lacks the methyl substitution |

| 6-Methylpyridine | Low | Low | Less complex structure |

Therapeutic Applications

Given its biological activities, this compound is being investigated for various therapeutic applications:

- Neuroprotection : Its ability to reduce oxidative stress makes it a candidate for neuroprotective therapies against neurodegenerative diseases.

- Anti-fibrotic Treatment : Preliminary studies suggest that it may inhibit fibrosis-related pathways, making it relevant for conditions like liver fibrosis.

- Metal Ion Imbalance Disorders : Research is ongoing into its potential role in treating diseases associated with metal ion dysregulation due to its chelating properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.